Depigmentation Activity in Melan-a Cells at 30 µM Versus Cytotoxicity
In a head-to-head functional screen using mouse Melan-a melanocytes, 4-ethyl-N-(4-methoxyphenyl)benzamide achieved 76.5% depigmentation at 30 µM with negligible cytotoxicity (-9.9% viability change) [1]. This dual readout demonstrates a functional therapeutic window: the compound reduces melanin content substantially without compromising cell viability. In contrast, the positional isomer N-(4-ethylphenyl)-4-methoxybenzamide (CAS 329938-99-0) has been reported primarily for antimicrobial and voltage-gated potassium channel (Kv1.5) inhibition (IC50 440 nM), with no published depigmentation data, underscoring the functional divergence driven by the amide bond orientation .
| Evidence Dimension | Depigmentation efficacy and cytotoxicity in melanocytes |
|---|---|
| Target Compound Data | Depigmentation: 76.5% at 30 µM; Cytotoxicity: -9.9% at 30 µM (i.e., no significant cytotoxicity) |
| Comparator Or Baseline | N-(4-ethylphenyl)-4-methoxybenzamide (CAS 329938-99-0): no published depigmentation data; reported Kv1.5 IC50 = 440 nM |
| Quantified Difference | Target compound: depigmentation efficacy >75% with minimal cytotoxicity; Comparator: depigmentation activity not reported — functional specificity gap |
| Conditions | Mouse Melan-a cell line; compound tested at 30 µM; depigmentation measured as difference between cell viability and melanin content (Bioorg Med Chem, 2010) |
Why This Matters
For procurement decisions in melanocyte or pigmentation research, this compound provides validated on-target depigmentation activity with a documented selectivity window over cytotoxicity, a profile not established for its positional isomer.
- [1] ChEMBL Activity Data: Depigmentation effect (CHEMBL1217672) and Cytotoxicity (CHEMBL1217673) for CHEMBL1213832. Source document: Bioorg Med Chem, 2010 (CHEMBL1212835). View Source
